molecular formula C20H26O4 B14225920 Dibutyl 3,3'-(1,2-phenylene)di(prop-2-enoate) CAS No. 826990-99-2

Dibutyl 3,3'-(1,2-phenylene)di(prop-2-enoate)

Cat. No.: B14225920
CAS No.: 826990-99-2
M. Wt: 330.4 g/mol
InChI Key: PBSSCFKEPDJUDU-UHFFFAOYSA-N
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Description

Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique molecular structure, which includes a phenylene group flanked by two prop-2-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,2-phenylene)di(prop-2-enoic acid) with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoic acid)

    Reduction: Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enol)

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a drug intermediate.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further chemical reactions. The phenylene group can interact with various molecular targets through π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Similar in structure but with different functional groups.

    Dibutyl 3,3’-(1,3-phenylene)di(prop-2-enoate): Similar structure with a different position of the phenylene group.

    Dibutyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Another positional isomer with different properties.

Uniqueness

Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is unique due to its specific molecular arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

826990-99-2

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

butyl 3-[2-(3-butoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C20H26O4/c1-3-5-15-23-19(21)13-11-17-9-7-8-10-18(17)12-14-20(22)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3

InChI Key

PBSSCFKEPDJUDU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1C=CC(=O)OCCCC

Origin of Product

United States

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